Methyl 2-{[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}phenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with benzoyl chloride to form the intermediate compound. This intermediate is further reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 4-Methyl-7-[(2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl)thio]coumarin
Uniqueness
Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate is unique due to its specific structure, which combines the thiadiazole ring with a benzoyl and benzoate moiety.
Properties
Molecular Formula |
C19H17N3O3S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
methyl 2-[[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-21-22-19(27-12)26-11-13-6-5-7-14(10-13)17(23)20-16-9-4-3-8-15(16)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
NGZGXMGMMIEDAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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